Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

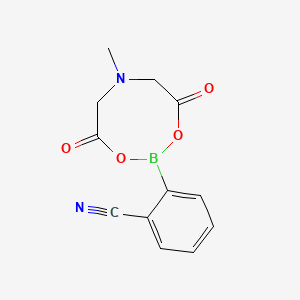

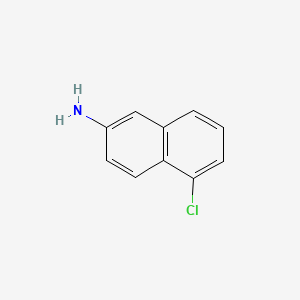

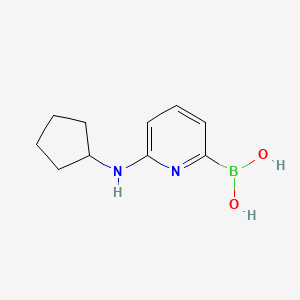

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1233932-12-1 . It has a molecular weight of 261.32 . The compound is used in industrial and scientific research .

Molecular Structure Analysis

The IUPAC name for this compound is benzyl 2,6-dimethyl-4-oxo-1-piperidinecarboxylate . The InChI code is 1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 .It is stored in an inert atmosphere at 2-8°C . The physical form can be either solid or liquid . The compound has a flash point of 191.6°C and a boiling point of 393.2±42.0°C at 760 mmHg .

Aplicaciones Científicas De Investigación

1. Design, Synthesis and In Vitro Antimicrobial Activity

- Summary of Application : This compound was used as a pivotal intermediate in the construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole . These hybrids were aimed at the development of promising antibacterial agents .

- Methods of Application : The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine . The hybrid molecule was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .

- Results or Outcomes : The results of molecular docking studies showed high affinity of the S-alkyl benzimidazole-thienopyrimidines to the tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from P. aeruginosa . All of the studied molecules showed antimicrobial properties against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

2. Stereoselective Synthesis of 2,6-trans-4-oxopiperidines

- Summary of Application : This compound was used in the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines . These structures are key components of a wide range of natural products and pharmaceutically active compounds .

- Methods of Application : The key cyclisation was performed under conditions that prevent removal of the Boc-protecting group or acetal formation . This process was found to generate cleanly the 4-oxopiperidine products in high overall yields from a wide range of alkyl substituted enones .

- Results or Outcomes : The synthetic utility of the trans-6-alkyl-2-methyl-4-oxopiperidines formed from this process was demonstrated with the total synthesis of the quinolizidine alkaloid, (+)-myrtine and the piperidine alkaloid, (−)-solenopsin A .

3. Synthesis of Spirocyclic Furopyridines

- Summary of Application : This compound is used in the synthesis of spirocyclic furopyridines . These are haloperidol-sensitive σ receptor ligands .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of this application are not provided in the source .

4. Halogen Exchange Reaction

- Summary of Application : This compound plays an essential role in the halogen exchange reaction .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of this application are not provided in the source .

5. Synthesis of Spirocyclic Furopyridines

- Summary of Application : This compound is used in the synthesis of spirocyclic furopyridines . These are haloperidol-sensitive σ receptor ligands .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of this application are not provided in the source .

6. Halogen Exchange Reaction

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMHDOIRSYDCPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739200 |

Source

|

| Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

CAS RN |

1233932-12-1 |

Source

|

| Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)

![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)

![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)